molecular formula C13H18N4O3 B2638288 6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941910-06-1

6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2638288
CAS No.: 941910-06-1
M. Wt: 278.312
InChI Key: FPMZQNPBQYXPIF-UHFFFAOYSA-N
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Description

The compound “6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would include additional functional groups attached to the pyrimidine ring, as indicated by its name.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. The Dimroth rearrangement represents one such reaction, which involves the isomerization of heterocycles via processes of ring opening and ring closure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its specific molecular structure. For example, the presence of the hydroxyethyl and ethyl groups could impact its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated novel synthetic pathways and reactions involving pyrido[2,3-d]pyrimidine derivatives. For instance, innovative reactions of 5-cyano-1,3-dimethyluracil have led to the synthesis of various pyrido[2,3-d]pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis (Su & Watanabe, 1982). Furthermore, facile construction methods for substituted pyrimido[4,5-d]pyrimidones have been explored, highlighting the adaptability of enaminouracil in generating diverse pyrimidine frameworks (Hamama et al., 2012).

Applications in Optical and Nonlinear Optical Properties

A study on pyrimidine-based bis-uracil derivatives showcased their potential as candidates for optical and NLO device fabrications. These compounds were synthesized and evaluated for their antimicrobial properties, photoluminescence, and molecular docking, underscoring their multifunctional applications (Mohan et al., 2020).

Drug Discovery and Biological Activities

While focusing on non-drug-related applications, it's notable that research on pyrido[2,3-d]pyrimidine derivatives also extends to investigating their biological activities. For instance, the anti-Hepatitis B virus activity of certain N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives has been documented, demonstrating the broad scope of these compounds beyond purely chemical interests (El‐Sayed et al., 2009).

Synthesis and Structural Analysis

Studies have also delved into the efficient synthesis and structural characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives. These efforts have included spectral and computational analyses to determine the electronic structures and reactivity of these compounds, contributing to a deeper understanding of their chemical properties (Ashraf et al., 2019).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological system in which they are acting. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with “6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would depend on various factors including its specific physical and chemical properties, how it is used, and the specific biological system in which it is introduced .

Future Directions

Future research on pyrimidine derivatives like “6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could focus on further elucidating their mechanisms of action, optimizing their synthesis, and exploring their potential applications in various fields such as medicine and pharmacology .

Properties

IUPAC Name

6-ethyl-5-(2-hydroxyethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-4-8-7-15-11-9(10(8)14-5-6-18)12(19)17(3)13(20)16(11)2/h7,18H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZQNPBQYXPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCCO)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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